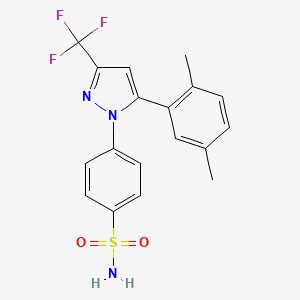

2,5-Dimethylcelecoxib

Description

non-COX-2 inhibitory structural analog of celecoxi

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O2S/c1-11-3-4-12(2)15(9-11)16-10-17(18(19,20)21)23-24(16)13-5-7-14(8-6-13)27(22,25)26/h3-10H,1-2H3,(H2,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFOSUUWGCDXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196614 | |

| Record name | 2,5-Dimethylcelecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457639-26-8 | |

| Record name | 2,5-Dimethylcelecoxib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457639268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylcelecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Unconventional Path: A Technical Guide to the COX-2 Independent Mechanisms of 2,5-Dimethylcelecoxib

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylcelecoxib (DMC), a close structural analog of the selective COX-2 inhibitor celecoxib, has emerged as a compelling anti-cancer agent with a distinct mechanistic profile. Unlike its parent compound, DMC lacks COX-2 inhibitory activity, thereby circumventing the cardiovascular side effects associated with long-term COX-2 inhibition.[1][2][3] This unique characteristic has spurred intensive research into its COX-2 independent pathways, revealing a multi-pronged attack on cancer cell proliferation and survival. This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core COX-2 Independent Mechanisms of Action

DMC exerts its anti-tumor effects through several interconnected pathways, primarily revolving around the induction of cellular stress and the disruption of key survival signaling cascades.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

A primary and potent mechanism of DMC is the induction of the Endoplasmic Reticulum (ER) Stress Response (ESR).[4][5][6] DMC triggers an increase in intracellular free calcium levels, leading to ER stress.[4][6][7] This is characterized by the activation of key ER stress-associated proteins:

-

GRP78/BiP: An ER chaperone protein that is upregulated as a protective response. However, sustained stress can be cytotoxic.[4][8]

-

CHOP/GADD153: A pro-apoptotic transcription factor induced by persistent ER stress.[4][5][8]

-

Caspase-4: An ER-resident caspase that, upon activation, initiates the apoptotic cascade.[4][5][8]

The induction of ER stress by DMC has been shown to be more potent than that of celecoxib and is not observed with other coxibs or traditional NSAIDs at comparable concentrations.[4][5]

Induction of Apoptosis

DMC is a potent inducer of apoptosis in a variety of cancer cell lines.[1][9][10] This programmed cell death is initiated through multiple avenues:

-

ER Stress-Mediated Apoptosis: As described above, the activation of caspase-4 during ER stress is a key trigger for apoptosis.[4][5]

-

ROS/JNK Signaling Axis: DMC induces the generation of Reactive Oxygen Species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis.[9][10]

-

Modulation of Apoptotic Proteins: DMC treatment leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Survivin.[9][10] This is accompanied by the cleavage and activation of executioner caspases like caspase-3 and PARP.[8][9][10]

Autophagy Induction

In addition to apoptosis, DMC can induce autophagic cell death.[9][10] Autophagy is a catabolic process involving the degradation of cellular components. While it can be a survival mechanism, excessive autophagy can lead to cell death. The induction of autophagy by DMC is also linked to the ROS/JNK signaling axis.[9][10]

Cell Cycle Arrest

DMC effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S transition.[1][11][12] This is achieved through the modulation of key cell cycle regulatory proteins:

-

Downregulation of Cyclins: DMC treatment leads to a decrease in the expression of cyclin A and cyclin B.[3]

-

Upregulation of Cyclin-Dependent Kinase Inhibitors: An increase in the expression of p21 and p27 has been observed.[1][13]

-

Suppression of c-Myc: DMC downregulates the expression of the c-Myc oncoprotein, a key driver of cell cycle progression.[1]

Inhibition of Pro-Survival Signaling Pathways

DMC interferes with critical signaling pathways that promote cancer cell growth and survival.

-

PDK1/Akt Signaling Pathway: DMC has been shown to inhibit the 3-phosphoinositide-dependent protein kinase-1 (PDK1)/Akt signaling pathway.[14][15] This pathway is a central regulator of cell survival, proliferation, and metabolism. Inhibition of this pathway contributes significantly to the apoptotic and anti-proliferative effects of DMC.

-

Wnt/β-catenin Signaling Pathway: DMC can suppress the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancers.[16][17][18][19] This suppression leads to a decrease in the expression of Wnt target genes that promote cell proliferation, such as cyclin D1 and survivin.[19]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound.

| Cell Line | Cancer Type | IC50 Value (µM) at 48h | Reference |

| CNE-2 | Nasopharyngeal Carcinoma | ~43.71 | [10] |

| CNE-2R | Nasopharyngeal Carcinoma | ~49.24 | [10] |

| LN229 | Glioblastoma | Dose-dependent inhibition | [11][12] |

| A172 | Glioblastoma | Dose-dependent inhibition | [11][12] |

| U251 | Glioblastoma | Dose-dependent inhibition | [11][12] |

| U87MG | Glioblastoma | Dose-dependent inhibition | [11][12] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

| Cell Line | Treatment | Observation | Reference |

| U251 | 60 µmol/L DMC | Increased expression of GRP78, CHOP, and cleaved caspase-4. | [4] |

| Various | 30 and 50 µmol/L DMC for 48h | Potent induction of CHOP protein levels. | [4] |

| CNE-2 | 20 and 40 µM DMC for 48h | Increased cleaved-PARP, cleaved-caspase-3, and Bax; Decreased Bcl-2. | [9][10] |

| U87MG, T98G | 10 nmol/L bortezomib + 35 µmol/L DMC for 24h | Enhanced expression of GRP78, CHOP, cleaved caspases-3, -4, -7, -9, and cleaved PARP. | [8] |

| U937 | DMC treatment | Downregulation of Mcl-1, c-Myc, and cyclin D1; Upregulation of p27. | [1] |

| LN229 | DMC treatment | Increased P21, cleaved caspase 3, and cleaved PARP-1; Decreased phosphorylation of Akt and expression of CIP2A. | [11][12] |

Table 2: Effect of this compound on Key Protein Expression Levels.

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature concerning the COX-2 independent effects of DMC.

Cell Viability Assay (MTT Assay)

-

Seed cancer cells (e.g., CNE-2, CNE-2R) at an appropriate density in 48-well plates and culture overnight.

-

Treat the cells with various concentrations of DMC (or 0.1% DMSO as a control) for 24, 48, or 72 hours.

-

After the treatment period, add 25 µL of 0.5 mg/mL MTT solution to each well and incubate for 2 hours at 37°C.

-

Remove the medium and add 360 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes and measure the optical density at 490 nm using a microplate reader.[10]

Western Blot Analysis

-

Treat cells with DMC at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., GRP78, CHOP, caspase-4, cleaved-PARP, Bcl-2, Bax, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][8][9][10]

Apoptosis Analysis (Annexin V-PE/7-AAD Staining)

-

Treat cells with DMC for the indicated time.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-PE and 7-AAD staining solution to the cells according to the manufacturer's protocol.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[9][10]

Cell Cycle Analysis

-

Treat cells with DMC for the desired duration.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the cell cycle distribution by flow cytometry.[11][12]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Conclusion

This compound represents a promising avenue for cancer therapy due to its potent anti-tumor activities that are independent of COX-2 inhibition. Its ability to simultaneously induce multiple forms of cellular stress—including ER stress, oxidative stress, and metabolic disruption—while also inhibiting key pro-survival signaling pathways, underscores its potential as a multi-targeted therapeutic agent. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide offer a solid foundation for further research and development of DMC and its analogs as next-generation cancer therapeutics. The lack of COX-2 inhibition not only mitigates the risk of cardiovascular side effects but also positions DMC as a valuable tool for investigating the complex, non-COX-2-mediated anti-cancer effects of the broader class of celecoxib derivatives. Further exploration of these pathways will undoubtedly unveil new therapeutic strategies and targets for a wide range of malignancies.

References

- 1. 2,5-Dimethyl-celecoxib inhibits cell cycle progression and induces apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergistic celecoxib and dimethyl-celecoxib combinations block cervix cancer growth through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 7. Aggravated endoplasmic reticulum stress as a basis for enhanced glioblastoma cell killing by bortezomib in combination with celecoxib or its non-coxib analogue, 2,5-dimethyl-celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - Figure f5 | Aging [aging-us.com]

- 10. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - ProQuest [proquest.com]

- 13. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib [mdpi.com]

- 14. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. COXIBs and this compound counteract the hyperactivated Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. COXIBs and this compound counteract the hyperactivated Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Celecoxib and this compound inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2,5-Dimethylcelecoxib: A COX-2-Independent Approach to Cancer Therapy and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylcelecoxib (DMC) is a close structural analog of the selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib. A critical distinction, however, lies in its mechanism of action; DMC is specifically engineered to lack COX-2 inhibitory function (IC50 > 100 µM)[1][2][3][4][5][6][7]. This unique characteristic makes it an invaluable tool for elucidating the COX-2-independent effects of celecoxib and has positioned it as a promising therapeutic agent in its own right, particularly in oncology. Research has demonstrated that many of the anticancer effects of celecoxib are independent of COX-2 inhibition, and DMC allows for the exploration of these alternative pathways without the cardiovascular side effects associated with long-term COX-2 inhibition[1][2][8][9]. This guide provides a comprehensive overview of the known biological activities of DMC, focusing on its impact on key signaling pathways, supported by quantitative data and detailed experimental methodologies.

Quantitative Data on Biological Activity

The biological efficacy of this compound has been quantified across various in vitro and in vivo models. The following tables summarize key data points for easy comparison.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line(s) | Endpoint | Result (IC50) | Reference |

| COX-2 Inhibition | - | Enzyme Inhibition | > 100 µM | [4] |

| mPGES-1 Inhibition | HeLa | Enzyme Inhibition | 15.6 µM | [4] |

| PGE₂ Production | HeLa | Prostaglandin Reduction | 0.64 µM | [4] |

| PGE₂ Production | A549 | Prostaglandin Reduction | 0.83 µM | [4] |

| PGE₂ Production | HCA-7 | Prostaglandin Reduction | 3.08 µM | [4] |

| Cell Viability (MTT) | CNE-2 (Nasopharyngeal Carcinoma) | Proliferation Inhibition (48h) | 43.71 µM | [10] |

| Cell Viability (MTT) | CNE-2R (Nasopharyngeal Carcinoma) | Proliferation Inhibition (48h) | 49.24 µM | [10] |

| Antiproliferative Assay | HCT-116 (Colon Cancer) | Proliferation Inhibition | ~12-16 µg/mL | [9] |

| Antiproliferative Assay | DLD-1 (Colon Cancer) | Proliferation Inhibition | ~12-16 µg/mL | [9] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Animal Model | Condition | Dosage | Key Finding | Reference |

| Mutyh-/- Mice | Intestinal Carcinoma | 100 mg/kg (oral) | Reduced number and size of carcinomas. | [11] |

| C57BL/6J Mice | Pharmacokinetics | 100 mg/kg (oral) | Max serum concentration (Cmax) of 110.7 ± 14.3 µg/mL reached in 1 hour. | [9] |

| Mouse Model | Inherited Dilated Cardiomyopathy | 100 mg/kg/day (4 weeks) | Improved survival rate from 45% (vehicle) to 70%. | [12] |

Core Mechanisms of Action and Signaling Pathways

DMC exerts its biological effects through the modulation of several key cellular signaling pathways, independent of COX-2.

Inhibition of PDK1/Akt Signaling

A primary mechanism of DMC is the inhibition of the 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1)/Akt signaling cascade[12][13][14]. This pathway is crucial for cell survival, proliferation, and growth. By targeting this axis, DMC can induce anti-proliferative and pro-apoptotic effects. In models of inherited dilated cardiomyopathy, DMC's inhibition of Akt and subsequent downstream targets like glycogen synthase kinase-3β (GSK-3β) and the mammalian target of rapamycin (mTOR) prevents adverse cardiac remodeling and improves survival rates[12][14].

Suppression of Wnt/β-catenin Signaling

In the context of intestinal and glioblastoma cancers, DMC has been shown to suppress the Wnt/β-catenin signaling pathway[8][9][15][16]. This is achieved by promoting the degradation of T-cell factor 7-like 2 (TCF7L2), a key transcription factor in this pathway[8][9][11]. The resulting downregulation of Wnt target genes, such as cyclin D1 and survivin, leads to decreased cancer cell proliferation[8][9].

Induction of Apoptosis and Cell Cycle Arrest

DMC is a potent inducer of apoptosis and cell cycle arrest in a variety of cancer cell lines, including leukemia, glioblastoma, and nasopharyngeal carcinoma[1][2][3][10][17]. This is accomplished through multiple mechanisms:

-

Modulation of Apoptotic Proteins: DMC downregulates anti-apoptotic proteins like Mcl-1 and survivin while increasing levels of cleaved (active) caspase-3 and PARP-1[1][2][3][10].

-

Endoplasmic Reticulum (ER) Stress: The compound induces ER stress, a state that can trigger apoptosis when cellular damage is irreparable[1][5][6].

-

ROS/JNK Axis Activation: In nasopharyngeal carcinoma, DMC induces apoptosis and autophagy through the activation of the reactive oxygen species (ROS)/JNK signaling axis[10][17].

-

Cell Cycle Inhibition: DMC causes cell cycle arrest, often at the G1/S transition, by downregulating key proteins like c-Myc and cyclin D1 and upregulating cell cycle inhibitors such as p21 and p27[1][3][11].

Anti-Angiogenic Activity

DMC exhibits significant anti-angiogenic properties by directly targeting the tumor vasculature[5][6]. It is cytotoxic to tumor-associated brain endothelial cells (TuBECs), an effect mediated by the induction of ER stress, while leaving quiescent endothelial cells largely unharmed[5][6]. Furthermore, DMC suppresses the proliferation and migration of TuBECs and reduces the secretion of the pro-angiogenic factor endothelin-1[5][6]. In vivo studies confirm these findings, showing that DMC treatment of glioma xenografts leads to a pronounced reduction in microvessel density[5][6].

Other Reported Activities

-

CIP2A/PP2A/Akt Axis: In glioblastoma, DMC inhibits the cancerous inhibitor of protein phosphatase 2A (CIP2A), leading to PP2A activation and subsequent dephosphorylation and inactivation of Akt[3].

-

mPGES-1 Inhibition: DMC inhibits microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the production of inflammatory prostaglandin E₂[4][18].

-

Immune Modulation: In hepatocellular carcinoma, DMC was found to alleviate NK and T-cell exhaustion by modulating the gastrointestinal microbiota and activating the AMPK-mTOR axis[18].

Detailed Experimental Protocols

The following sections describe standard methodologies used to evaluate the biological activity of this compound.

Experimental Workflow: Cell Viability and Apoptosis Assessment

References

- 1. researchportal.lih.lu [researchportal.lih.lu]

- 2. 2,5-Dimethyl-celecoxib inhibits cell cycle progression and induces apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Antiangiogenic activities of 2,5-dimethyl-celecoxib on the tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergistic celecoxib and dimethyl-celecoxib combinations block cervix cancer growth through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Celecoxib and this compound inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Celecoxib and 2,5-dimethyl-celecoxib prevent cardiac remodeling inhibiting Akt-mediated signal transduction in an inherited dilated cardiomyopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 14. researchgate.net [researchgate.net]

- 15. COXIBs and this compound counteract the hyperactivated Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells | Semantic Scholar [semanticscholar.org]

- 18. This compound alleviated NK and T-cell exhaustion in hepatocellular carcinoma via the gastrointestinal microbiota-AMPK-mTOR axis - PMC [pmc.ncbi.nlm.nih.gov]

2,5-Dimethylcelecoxib: A Technical Guide to a Non-COX-2 Inhibitory Celecoxib Analog

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

2,5-Dimethylcelecoxib (DMC) is a structural analog of the widely-known selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib. Unlike its parent compound, DMC does not inhibit COX-2, a characteristic that has garnered significant interest in its potential as an anti-cancer agent.[1] This distinction is crucial, as the therapeutic use of selective COX-2 inhibitors has been associated with cardiovascular side effects, potentially linked to their mechanism of action.[2] The anti-tumor properties of DMC, which are independent of COX-2 inhibition, suggest a different and potentially safer mechanism of action for cancer therapy.[1][2]

This technical guide provides an in-depth analysis of this compound, summarizing its mechanism of action, presenting quantitative data on its efficacy, detailing experimental protocols for its characterization, and visualizing its effects on key signaling pathways.

Mechanism of Action: Beyond COX-2 Inhibition

The anti-cancer effects of this compound are multifaceted and stem from its ability to modulate several key cellular signaling pathways, independent of COX-2.

Wnt/β-catenin Signaling Pathway

DMC has been shown to suppress the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers.[3][4] In colon cancer cells, DMC induces the degradation of T-cell factor 7-like 2 (TCF7L2), a key transcription factor in the Wnt pathway.[3] This leads to a downstream reduction in the expression of Wnt target genes, such as cyclin D1 and survivin, which are involved in cell proliferation and survival.[3]

Reactive Oxygen Species (ROS)/c-Jun N-terminal Kinase (JNK) Pathway

In nasopharyngeal carcinoma cells, DMC has been demonstrated to induce apoptosis and autophagy through the activation of the ROS/JNK signaling axis.[5][6] Treatment with DMC leads to an increase in intracellular ROS levels, which in turn activates JNK. This activation is a key step in the subsequent induction of programmed cell death.[5][6]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.

Table 1: Comparison of IC50 Values for this compound and Celecoxib

| Cell Line | Cancer Type | This compound IC50 (µM) | Celecoxib IC50 (µM) | Reference |

| HCT-116 | Colon Cancer | ~50 | ~100 | [3] |

| CNE-2 | Nasopharyngeal Carcinoma | ~40 (48h) | Not Reported | [5] |

| CNE-2R | Nasopharyngeal Carcinoma | ~40 (48h) | Not Reported | [5] |

| T98G | Glioblastoma | Not explicitly stated, but effective | Not explicitly stated, but effective | [4] |

| U87MG | Glioblastoma | Not explicitly stated, but effective | Not explicitly stated, but effective | [7] |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.[5][8][9][10]

Materials:

-

Cancer cell line of interest

-

96-well culture plates

-

Culture medium

-

This compound (DMC)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of DMC in culture medium. The final concentration of DMSO should be kept constant and low (e.g., <0.1%). Replace the medium in the wells with the medium containing different concentrations of DMC. Include a vehicle control (medium with DMSO only).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 490 and 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection by Western Blot

This protocol is used to detect the expression of key apoptosis-related proteins following treatment with this compound.[5][11][12][13]

Materials:

-

Cancer cell line of interest

-

This compound (DMC)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with DMC for the desired time. Harvest the cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL detection reagent and visualize the protein bands using an imaging system.

Synthesis of this compound

The synthesis of this compound can be achieved through a condensation reaction similar to the synthesis of celecoxib.[14][15][16][17][18]

General Procedure:

-

Claisen Condensation: 2,5-Dimethylacetophenone is reacted with ethyl trifluoroacetate in the presence of a base, such as sodium methoxide, in a suitable solvent like toluene. This reaction forms the β-diketone intermediate, 1-(2,5-dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione.

-

Cyclization: The intermediate is then condensed with 4-hydrazinobenzenesulfonamide hydrochloride in a solvent such as ethanol. This cyclization reaction forms the pyrazole ring of this compound.

-

Purification: The final product is purified by recrystallization from a suitable solvent system, such as ethyl acetate-hexane.

Conclusion

This compound represents a promising celecoxib analog with potent anti-cancer activity that is independent of COX-2 inhibition. Its ability to modulate key signaling pathways, such as Wnt/β-catenin and ROS/JNK, provides a strong rationale for its further investigation as a therapeutic agent. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the full potential of this intriguing compound.

References

- 1. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COXIBs and this compound counteract the hyperactivated Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. researchhub.com [researchhub.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Apoptosis western blot guide | Abcam [abcam.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. bio-rad.com [bio-rad.com]

- 14. zenodo.org [zenodo.org]

- 15. CN104177294A - Preparation method of celecoxib - Google Patents [patents.google.com]

- 16. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 17. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 18. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Tumor Properties of 2,5-Dimethylcelecoxib (DMC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylcelecoxib (DMC) is a structural analog of the selective COX-2 inhibitor, celecoxib.[1][2] Unlike its parent compound, DMC lacks the ability to inhibit cyclooxygenase-2 (COX-2), an activity linked to adverse cardiovascular events.[3][4] Despite this, DMC retains and in some cases exhibits more potent anti-tumor properties than celecoxib, positioning it as a promising therapeutic candidate.[2][4] Its anti-cancer effects are exerted through multiple COX-2-independent mechanisms, including the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of critical pro-survival signaling pathways.[1][4][5] This document provides an in-depth overview of the anti-tumor properties of DMC, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanisms of Action

DMC's anti-neoplastic activity stems from its ability to modulate multiple intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of the Wnt/β-catenin Signaling Pathway

In intestinal cancers, a primary mechanism of DMC is the suppression of the Wnt/β-catenin signaling pathway.[3][6] DMC promotes the degradation of T-cell factor 7-like 2 (TCF7L2), a key transcription factor in this pathway.[3][4] This leads to the reduced expression of critical downstream target genes like cyclin D1 and survivin, which are involved in cell proliferation and apoptosis inhibition, respectively.[3][6] This action has been demonstrated to be as potent as that of celecoxib.[3]

References

- 1. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Celecoxib and this compound inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-Dimethylcelecoxib (DMC): A Technical Guide to its Apoptotic Induction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylcelecoxib (DMC) is a structural analog of the COX-2 inhibitor celecoxib that, critically, lacks COX-2 inhibitory activity.[1][2] This distinction minimizes the risk of cardiovascular side effects associated with traditional COX-2 inhibitors, positioning DMC as a promising alternative for anticancer therapy.[1] Extensive research reveals that DMC's potent antitumor effects stem from its ability to induce apoptosis in a wide array of cancer cells through multiple, COX-2-independent signaling pathways.[3][4] This guide provides a detailed examination of the core molecular mechanisms, summarizes key quantitative data, outlines experimental protocols used in its study, and visualizes the complex signaling cascades involved in DMC-induced apoptosis.

Core Mechanisms of DMC-Induced Apoptosis

DMC triggers programmed cell death by engaging several interconnected signaling pathways. The principal mechanisms identified are the induction of Endoplasmic Reticulum (ER) Stress, inhibition of the pro-survival Akt signaling pathway, and activation of the ROS/JNK axis.

Endoplasmic Reticulum (ER) Stress Pathway

A primary mechanism of DMC's action is the potent induction of the ER stress response.[2][5] DMC elevates intracellular free calcium levels, which triggers ER stress.[5] This leads to the activation of key proteins in the Unfolded Protein Response (UPR), including the chaperone GRP78/BiP and the pro-apoptotic transcription factor CHOP/GADD153.[2][5] Ultimately, this cascade activates caspase-4, an ER stress-specific initiator caspase, which subsequently activates the executioner caspases, leading to apoptosis.[2][5] Knockdown of the protective GRP78 sensitizes tumor cells to DMC, while inhibiting caspase-4 prevents DMC-induced apoptosis, confirming the critical role of this pathway.[5]

Inhibition of the CIP2A/PP2A/Akt Signaling Axis

DMC effectively suppresses the pro-survival Akt signaling pathway in cancer cells, particularly in glioblastoma.[6][7] The mechanism involves the downregulation of Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A).[6] CIP2A normally inhibits the tumor-suppressing activity of Protein Phosphatase 2A (PP2A). By suppressing CIP2A, DMC allows PP2A to become active and dephosphorylate Akt, thereby inactivating it.[6] The inhibition of Akt signaling leads to cell cycle arrest and the induction of apoptosis, marked by an increase in cleaved caspase-3 and cleaved PARP-1.[6][7] Furthermore, inactivated Akt can no longer suppress pro-apoptotic proteins like Bad or upregulate anti-apoptotic proteins like Mcl-1, tipping the cellular balance towards death.[1][8]

Activation of the ROS/JNK Axis

In nasopharyngeal carcinoma (NPC) cells, DMC has been shown to induce both apoptosis and autophagy through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3][9] The accumulation of ROS acts as a stress signal that activates JNK.[9] Activated JNK then promotes apoptosis by modulating the expression of Bcl-2 family proteins, leading to a decreased Bcl-2/Bax ratio, and by downregulating survival proteins like Survivin.[3] The induction of apoptosis via this pathway can be attenuated by treatment with a ROS scavenger (N-acetyl cysteine) or a JNK inhibitor (SP600125), confirming the pathway's significance.[9]

Quantitative Data Presentation

The cytotoxic and pro-apoptotic effects of DMC have been quantified across various cancer cell lines. The data below summarizes key findings regarding its potency and efficacy.

| Cell Line | Parameter | Concentration(s) | Treatment Time | Result | Reference |

| CNE-2 (Nasopharyngeal Carcinoma) | IC50 | ~43.71 µM | 48 h | Dose-dependent decrease in cell viability. | [3] |

| CNE-2R (Radioresistant NPC) | IC50 | ~49.24 µM | 48 h | Dose-dependent decrease in cell viability. | [3] |

| CNE-2 & CNE-2R | Apoptosis | 20 & 40 µM | 48 h | Significant increase in Annexin V-PE positive cells. | [3] |

| U251 (Glioblastoma) | Apoptosis (TUNEL) | 30 & 50 µM | 48 h | Substantially increased percentage of apoptotic cells. | [5] |

| U251 | Cell Survival (Colony Forming) | 30 & 50 µM | 48 h | Greatly reduced survival in colony-forming assays. | [5] |

| LN229, A172, U251, U87MG (Glioblastoma) | Proliferation | 0-100 µM | 24 & 48 h | Dose-dependent inhibition of growth and proliferation. | [6] |

| HCT-116 (Colon Cancer) | Caspase-3 Activity | 50 µM | 12 h | Significant elevation of caspase-3 activity. | [10] |

| Multiple Leukemia Lines (U937, Jurkat, etc.) | Apoptosis | Not specified | Not specified | More efficient induction of apoptosis compared to celecoxib. | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the pro-apoptotic effects of DMC.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., CNE-2, HCT-116) in 48- or 96-well plates at a density of 3.0 × 10³ to 8.0 × 10³ cells per well and culture overnight.[3][5]

-

Treatment: Treat cells with various concentrations of DMC (e.g., 0-100 µM) dissolved in DMSO. A control group should receive an equivalent volume of DMSO (typically 0.1%). Incubate for the desired time periods (e.g., 24, 48, 72 hours).[3]

-

MTT Incubation: After treatment, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes.[3]

-

Data Acquisition: Measure the optical density (absorbance) at a wavelength of 490 nm or 570 nm using a microplate reader.[3] Cell viability is expressed as a percentage relative to the control group.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach 50-60% confluency. Treat with the desired concentrations of DMC for the specified time (e.g., 48 hours).[3]

-

Cell Harvesting: After incubation, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Washing: Wash the cells once with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V conjugated to a fluorophore (e.g., PE, Alexa Fluor 488) and a viability stain like Propidium Iodide (PI) or 7-AAD, according to the manufacturer's kit instructions (e.g., Annexin V-PE Apoptosis Detection Kit).[3][11]

-

Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer (e.g., BD FACSCalibur).[3] Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

-

Cell Lysis: After treatment with DMC, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., GRP78, CHOP, cleaved caspase-3, PARP, p-Akt, total Akt, β-actin) overnight at 4°C.[3][12]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.

Conclusion

This compound stands out as a compelling anticancer agent that induces apoptosis through a multi-pronged, COX-2-independent mechanism. Its ability to simultaneously trigger ER stress, inhibit the powerful Akt survival pathway, and generate ROS to activate JNK signaling makes it a robust inducer of cell death in various malignancies, including glioblastoma and nasopharyngeal carcinoma.[3][5][6] The data presented herein underscore its efficacy and provide a foundation for its continued investigation. The detailed protocols offer a guide for researchers aiming to explore its therapeutic potential further. As a non-coxib analogue of celecoxib, DMC holds promise for circumventing the adverse effects of its parent compound, making it a strong candidate for future drug development initiatives in oncology.

References

- 1. 2,5-Dimethyl-celecoxib inhibits cell cycle progression and induces apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - ProQuest [proquest.com]

- 7. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential effects of anti-apoptotic Bcl-2 family members Mcl-1, Bcl-2, and Bcl-xL on celecoxib-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers Publishing Partnerships | Synergistic combination of cannabidiol and celecoxib or this compound exerts oxidative stress-mediated cytotoxicity and mitigates glioblastoma invasiveness [frontierspartnerships.org]

- 12. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the CIP2A/PP2A/Akt Signaling Axis in Response to 2,5-Dimethylcelecoxib

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the molecular interactions within the CIP2A/PP2A/Akt signaling axis, with a specific focus on the effects of the non-cyclooxygenase-2 (COX-2) inhibitory celecoxib analog, 2,5-Dimethylcelecoxib (DMC). Cancerous inhibitor of protein phosphatase 2A (CIP2A) is an oncoprotein that is overexpressed in numerous human cancers.[1][2] It functions by inhibiting the tumor-suppressing activity of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase.[3][4] This inhibition leads to the sustained phosphorylation and activation of pro-survival proteins, most notably the kinase Akt.[3][5] The CIP2A/PP2A/Akt signaling cascade is a critical pathway in promoting cell proliferation, survival, and resistance to therapy.[6][7]

This compound has emerged as a promising anti-tumor agent that exerts its effects independently of COX-2 inhibition.[6][8] Research has demonstrated that DMC can effectively suppress the CIP2A/PP2A/Akt signaling axis, leading to cell cycle arrest and apoptosis in cancer cells, particularly in glioblastoma.[6][9] This guide will detail the mechanism of action, provide quantitative data on its efficacy, outline detailed experimental protocols for studying this pathway, and present visual diagrams of the key signaling and experimental workflows.

Mechanism of Action: DMC and the CIP2A/PP2A/Akt Axis

This compound's primary mechanism in this context is the suppression of CIP2A expression.[6] The reduction in CIP2A levels relieves the inhibition of PP2A. The now-active PP2A can dephosphorylate its downstream targets, including the serine/threonine kinase Akt at serine 473 (p-Akt S473).[3][6] Dephosphorylation inactivates Akt, leading to the inhibition of its downstream pro-proliferative and anti-apoptotic signaling pathways.[6] This ultimately results in decreased cancer cell growth, cell cycle arrest, and the induction of apoptosis.[6][9]

Quantitative Data

The following tables summarize the quantitative effects of this compound on glioblastoma cell lines.

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines

| Cell Line | IC50 (µM) | Incubation Time (hours) | Assay Method |

| A-172 | 41 ± 7.11 | Not Specified | MTT Assay[3] |

| T98G | 49 ± 1.34 | Not Specified | MTT Assay[3] |

| U-138 MG | 74 ± 0.99 | Not Specified | MTT Assay[3] |

| LN229 | Dose-dependent inhibition (P < 0.001) | Not Specified | Not Specified[6] |

| U251 | Dose-dependent inhibition (P < 0.001) | Not Specified | Not Specified[6] |

| U87MG | Dose-dependent inhibition (P < 0.001) | Not Specified | Not Specified[6] |

Table 2: Effect of this compound on Protein Expression and Cell Cycle in Glioblastoma Cells

| Cell Line | Treatment | Effect on CIP2A Expression | Effect on p-Akt (S473) Expression | Effect on Cell Cycle |

| Glioblastoma Cells (unspecified) | Time-dependent DMC treatment | Suppression | Reduction | Arrest[6][9] |

| CIP2A Overexpression Group | DMC Treatment | Reversed DMC-induced effects | Reversed DMC-induced effects | Reversed DMC-induced effects[6][9] |

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: Human glioblastoma cell lines (e.g., A-172, T98G, U-138 MG, LN229) are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: this compound (DMC) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.

Western Blot Analysis

This protocol is for assessing the protein levels of CIP2A, PP2A, Akt, and phospho-Akt (S473).

-

Cell Lysis:

-

After treatment with DMC, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a 10% or 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CIP2A, PP2A, Akt, p-Akt (S473), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

PP2A Activity Assay

This assay measures the enzymatic activity of PP2A.

-

Immunoprecipitation:

-

Incubate cell lysates (approximately 50 µg of protein) with an anti-PP2A antibody and protein A/G-agarose beads for 2 hours at 4°C to immunoprecipitate PP2A.

-

Wash the beads extensively with lysis buffer, followed by a wash with a serine/threonine assay buffer.

-

-

Phosphatase Reaction:

-

Resuspend the beads in the assay buffer containing a synthetic phosphopeptide substrate.

-

Incubate at 30°C for a specified time (e.g., 30 minutes) to allow for dephosphorylation of the substrate by the active PP2A.

-

-

Detection:

-

Terminate the reaction and measure the amount of free phosphate released using a malachite green-based detection solution.

-

Normalize the phosphatase activity to the total amount of immunoprecipitated PP2A catalytic subunit, as determined by Western blot.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the distribution of cells in different phases of the cell cycle.

-

Cell Preparation:

-

Harvest cells treated with DMC by trypsinization.

-

Wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content is measured by the fluorescence intensity of PI.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Co-Immunoprecipitation (Co-IP) for Akt-PP2A Interaction

This protocol is to determine if CIP2A modulation by DMC affects the interaction between Akt and PP2A.

-

Cell Lysis: Prepare cell lysates as described for Western blotting, using a non-denaturing lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysates with protein A/G-agarose beads.

-

Incubate the pre-cleared lysates with an anti-Akt antibody overnight at 4°C.

-

Add protein A/G-agarose beads and incubate for another 2-4 hours.

-

Wash the beads several times with lysis buffer.

-

-

Elution and Detection:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against Akt and the PP2A catalytic subunit.

-

Visualizations

Signaling Pathway Diagram

References

- 1. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. COXIBs and this compound counteract the hyperactivated Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repurposed Drugs Celecoxib and Fmoc-L-Leucine Alone and in Combination as Temozolomide-Resistant Antiglioma Agents—Comparative Studies on Normal and Immortalized Cell Lines, and on C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Phosphatase Type 1 and Type 2A Assays | Springer Nature Experiments [experiments.springernature.com]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Effects of 2,5-Dimethylcelecoxib on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of 2,5-Dimethylcelecoxib (DMC), a non-cyclooxygenase-2 (COX-2) inhibitory analog of celecoxib, on cell cycle progression in cancer cells. DMC has emerged as a promising anti-tumor agent due to its ability to induce cell cycle arrest and apoptosis through various signaling pathways, independent of COX-2 inhibition.[1][2] This document details the molecular mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the involved signaling pathways.

Core Concepts: DMC's Impact on the Cell Cycle

DMC has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest at different phases, primarily the G1/S transition and the G2/M phase.[1][2][3][4] The specific phase of arrest appears to be cell-type dependent. This inhibition is orchestrated through the modulation of key cell cycle regulatory proteins and signaling pathways.

G1/S Phase Arrest

In several cancer cell lines, including human leukemia (U937) and glioblastoma, DMC treatment leads to an accumulation of cells in the G1 phase and a reduction in the S phase population, indicating a blockade at the G1/S transition.[1][2][3] This arrest is associated with:

-

Downregulation of Cyclin D1 and c-Myc: These are critical proteins for G1 progression. Their suppression by DMC prevents the cell from passing the restriction point.[1][2]

-

Upregulation of p21 and p27: These are cyclin-dependent kinase (CDK) inhibitors. Their increased expression leads to the inhibition of CDK2 and CDK4/6, which are essential for the G1/S transition.[1][2][3]

G2/M Phase Arrest

In other cancer cell types, such as MDA-MB-231 breast cancer cells, DMC has been observed to cause a halt in the cell cycle at the G2/M phase.[4] This is often associated with the disruption of mitotic machinery.

Induction of Apoptosis

Beyond cell cycle arrest, DMC is a potent inducer of apoptosis.[1][2][3] This is often observed as an increase in the sub-G0/G1 population in flow cytometry analysis. The apoptotic effects of DMC are linked to:

-

Downregulation of Mcl-1 and Survivin: These are anti-apoptotic proteins. Their reduction promotes programmed cell death.[1][2]

-

Activation of Caspases: DMC treatment leads to increased levels of cleaved caspase-3 and cleaved PARP-1, which are key executioners of apoptosis.[3]

Signaling Pathways Modulated by DMC

DMC exerts its effects on the cell cycle by influencing several critical signaling pathways.

CIP2A/PP2A/Akt Signaling Axis

In glioblastoma cells, DMC has been shown to suppress the CIP2A/PP2A/Akt signaling pathway.[3][5] By inhibiting the oncoprotein CIP2A, DMC leads to the activation of the tumor suppressor PP2A, which in turn dephosphorylates and inactivates the pro-proliferative kinase Akt.[3] This inactivation of Akt contributes to the observed cell cycle arrest and apoptosis.

Caption: DMC-mediated inhibition of the CIP2A/PP2A/Akt pathway.

Wnt/β-catenin Signaling Pathway

DMC has also been found to inhibit the Wnt/β-catenin signaling pathway.[6][7][8] This pathway is crucial for the expression of several genes involved in cell proliferation, including CCND1 (encoding Cyclin D1) and BIRC5 (encoding Survivin). By suppressing this pathway, DMC effectively reduces the levels of these key cell cycle and survival proteins.[7][8][9]

Caption: Inhibition of the Wnt/β-catenin pathway by DMC.

Quantitative Data Summary

The following tables summarize the quantitative effects of DMC on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of DMC in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| U937 | Leukemia | ~25 | 48 | [1] |

| Jurkat | Leukemia | ~30 | 48 | [1] |

| LN229 | Glioblastoma | ~40 | 48 | [3][5] |

| A172 | Glioblastoma | ~50 | 48 | [3][5] |

| U251 | Glioblastoma | ~45 | 48 | [3][5] |

| U87MG | Glioblastoma | ~60 | 48 | [3][5] |

| HCT-116 | Colon Cancer | ~50 | 24 | [7] |

| MDA-MB-231 | Breast Cancer | 34.95 ± 1.17 | Not Specified | [4] |

Table 2: Effects of DMC on Cell Cycle Distribution

| Cell Line | DMC Conc. (µM) | % G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 | Reference |

| U937 | 25 | Increased | Decreased | No significant change | Increased | [1][2] |

| GBM 8401 | 20 | Increased | Not specified | Not specified | Increased | [10] |

| MDA-MB-231 | Not Specified | Not specified | Not specified | Increased | Not specified | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of DMC's effects. The following are standard protocols that can be adapted for this purpose.

Cell Culture and Drug Treatment

-

Cell Lines: Obtain the desired cancer cell lines from a reputable cell bank (e.g., ATCC).

-

Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

DMC Preparation: Dissolve DMC in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 100 mM). Store at -20°C.

-

Treatment: Seed cells at an appropriate density and allow them to attach overnight. The following day, treat the cells with various concentrations of DMC. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1%.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing DNA content using propidium iodide (PI) staining.

-

Harvesting: After DMC treatment for the desired duration, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cells in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis by flow cytometry.

Western Blotting for Cell Cycle Proteins

This protocol allows for the detection of changes in the expression levels of key cell cycle regulatory proteins.

-

Protein Extraction:

-

After DMC treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

-

SDS-PAGE:

-

Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Load the samples onto an SDS-polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cyclin D1, p21, p27, Akt, p-Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Conclusion

This compound demonstrates significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell models. Its ability to induce cell cycle arrest, primarily at the G1/S or G2/M phases, is mediated through the modulation of key regulatory proteins and signaling pathways, including the CIP2A/PP2A/Akt and Wnt/β-catenin axes. The lack of COX-2 inhibitory activity makes DMC an attractive candidate for further investigation in cancer therapy. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising compound.

References

- 1. researchportal.lih.lu [researchportal.lih.lu]

- 2. 2,5-Dimethyl-celecoxib inhibits cell cycle progression and induces apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - ProQuest [proquest.com]

- 6. COXIBs and this compound counteract the hyperactivated Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Celecoxib and this compound inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Dimethylcelecoxib: A Novel Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylcelecoxib (DMC) is a structurally modified analog of the selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib. Developed to circumvent the cardiovascular risks associated with COX-2 inhibition, DMC is devoid of COX-2 inhibitory activity. Despite this, it retains and in some cases exceeds the potent anti-neoplastic properties of its parent compound. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted mechanisms of action of this compound. It details its activity against various cancer types through COX-2 independent pathways, including the inhibition of the Wnt/β-catenin signaling cascade, induction of endoplasmic reticulum stress, and modulation of the ROS/JNK and AMPK-mTOR axes. This document consolidates key quantitative data, provides detailed experimental protocols for its study, and visualizes its complex biological interactions, offering a critical resource for researchers in oncology and drug development.

Discovery and Rationale

The discovery of this compound was driven by the need to separate the anticancer effects of celecoxib from its COX-2 inhibitory function, which has been linked to adverse cardiovascular events.[1] Celecoxib's efficacy in cancer prevention and treatment was well-documented, but its mechanism was found to extend beyond simple COX-2 inhibition. This led to the hypothesis that a non-COX-2-inhibiting analog could retain antitumor properties without the associated liabilities.[2] DMC was synthesized by adding two methyl groups to the phenyl ring of celecoxib, a modification that sterically hinders its ability to bind to the COX-2 active site.[3] Subsequent studies confirmed that DMC lacks significant COX-2 inhibitory function (IC50 > 100 µM) but demonstrates potent, multi-pathway anticancer activity, validating its design rationale.[4][5]

Synthesis

The synthesis of this compound, or 4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide, is achieved through a key condensation reaction. The process involves reacting a diketone intermediate with a hydrazine derivative.

A common synthetic route involves the Claisen condensation of 2',5'-dimethylacetophenone with ethyl trifluoroacetate to form the 1,3-diketone, 4,4,4-trifluoro-1-(2,5-dimethylphenyl)-butane-1,3-dione. This diketone is then cyclized by condensation with 4-sulfamoylphenylhydrazine in a suitable solvent like ethanol, which upon heating, yields the pyrazole core of this compound.[6]

Mechanism of Action

This compound exerts its anticancer effects through a variety of COX-2-independent mechanisms, targeting several key signaling pathways crucial for tumor growth and survival.

Inhibition of Wnt/β-Catenin Signaling

A primary mechanism of DMC's action is the suppression of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer.[7] DMC promotes the degradation of T-cell factor 7-like 2 (TCF7L2), a key transcription factor in this pathway.[8] This leads to the downregulation of critical Wnt target genes responsible for cell proliferation and survival, such as cyclin D1 and survivin.[7] This effect has been demonstrated to be as potent as that of celecoxib.[8]

Induction of Apoptosis and Autophagy

DMC is a potent inducer of programmed cell death (apoptosis) and autophagy in a range of cancer cell lines, including leukemia, glioblastoma, and nasopharyngeal carcinoma.[9][10][11] This can be mediated through several interconnected pathways:

-

Endoplasmic Reticulum (ER) Stress: DMC can induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis. This is particularly effective against tumor-associated endothelial cells.[12][13]

-

ROS/JNK Axis: In nasopharyngeal carcinoma cells, DMC has been shown to induce apoptosis and autophagy by activating the Reactive Oxygen Species (ROS)/c-Jun N-terminal kinase (JNK) signaling axis.[9]

-

Downregulation of Anti-Apoptotic Proteins: DMC treatment leads to a decrease in the expression of key survival proteins like Mcl-1 and survivin.[10][14]

Anti-Angiogenic Activity

DMC exhibits significant anti-angiogenic properties by directly targeting the tumor vasculature. It is cytotoxic to tumor-associated brain endothelial cells (TuBECs) while leaving quiescent endothelial cells largely unaffected.[12] DMC suppresses the proliferation and migration of TuBECs and inhibits the secretion of the potent vasoconstrictor and mitogen, endothelin-1.[13] In vivo studies have confirmed that DMC treatment leads to a pronounced reduction in microvessel density within tumors.[13]

Other Signaling Pathways

-

mPGES-1 Inhibition: DMC inhibits microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme for producing prostaglandin E2 (PGE2), a key inflammatory and cancer-promoting molecule.[3][4]

-

AMPK-mTOR Axis: In hepatocellular carcinoma, DMC has been found to alleviate T-cell exhaustion by modulating the AMPK-mTOR signaling pathway, suggesting an immunomodulatory role.[3]

Quantitative Data

The biological activity of this compound has been quantified in various assays, highlighting its potency and selectivity.

| Parameter | System/Cell Line | Value (IC50) | Reference |

| Enzyme Inhibition | |||

| COX-2 Inhibition | In vitro enzyme assay | >100 µM | [4] |

| mPGES-1 Inhibition | HeLa cells | 15.6 µM | [4] |

| Cellular Effects | |||

| PGE2 Production | HeLa cells | 0.64 µM | [4] |

| PGE2 Production | A549 lung cancer cells | 0.83 µM | [4] |

| PGE2 Production | HCA-7 colon cancer cells | 3.08 µM | [4] |

| Cytotoxicity | Tumor-Associated Brain Endothelial Cells (TuBECs) | ~50 µmol/L | [12] |

| Parameter | Animal Model | Dosage | Effect | Reference |

| In Vivo Efficacy | ||||

| Intestinal Carcinoma | Mutyh-/- mice | 100 mg/kg (oral) | Reduced number and size of carcinomas | |

| Glioma Xenograft | Mice | Not specified | Reduced tumor size and microvessel density | [13] |

| Nasopharyngeal Carcinoma | Xenograft model | Not specified | Decreased tumor formation | [15] |

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the activity of this compound.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Plating: Seed cancer cells (e.g., HCT-116, U87MG) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[16]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[16]

-

Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4] The absorbance is directly proportional to the number of viable cells.

Western Blot for TCF7L2 and Target Gene Expression

This protocol is used to detect changes in protein levels following treatment.

-

Cell Lysis: Plate and treat cells with DMC as described above. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 25 µg) from each sample onto an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris).[17] Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-